molecular formula C15H27BrO4 B11957096 Diethyl 2-(3-bromopropyl)-2-isopentylmalonate CAS No. 96980-66-4

Diethyl 2-(3-bromopropyl)-2-isopentylmalonate

Cat. No.: B11957096
CAS No.: 96980-66-4
M. Wt: 351.28 g/mol
InChI Key: BJPJLQOSZBBGMY-UHFFFAOYSA-N
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Description

Diethyl 2-(3-bromopropyl)-2-isopentylmalonate is an organic compound with the molecular formula C14H25BrO4 It is a derivative of malonic acid, featuring a bromopropyl and an isopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(3-bromopropyl)-2-isopentylmalonate typically involves the alkylation of diethyl malonate. The process can be summarized as follows:

    Starting Materials: Diethyl malonate, 3-bromopropyl bromide, and isopentyl bromide.

    Reaction Conditions: The reaction is usually carried out in the presence of a strong base such as sodium ethoxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: Diethyl malonate is first deprotonated by the base to form an enolate ion, which then undergoes nucleophilic substitution with 3-bromopropyl bromide and isopentyl bromide to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors to handle the reagents and solvents.

    Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing techniques like distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(3-bromopropyl)-2-isopentylmalonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Oxidation: Oxidation can yield carboxylic acids or ketones depending on the conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetone.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or THF.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, or ethers.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: Products include carboxylic acids or ketones.

Scientific Research Applications

Diethyl 2-(3-bromopropyl)-2-isopentylmalonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-(3-bromopropyl)-2-isopentylmalonate involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is exploited in various synthetic pathways to create complex molecules.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid, used in similar alkylation reactions.

    Diethyl 2-bromomalonate: Another brominated derivative of malonic acid, used in nucleophilic substitution reactions.

    Diethyl isopentylmalonate: A derivative with an isopentyl group, used in organic synthesis.

Uniqueness

Diethyl 2-(3-bromopropyl)-2-isopentylmalonate is unique due to the presence of both a bromopropyl and an isopentyl group, which allows for diverse reactivity and the formation of complex molecules. This dual functionality makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

96980-66-4

Molecular Formula

C15H27BrO4

Molecular Weight

351.28 g/mol

IUPAC Name

diethyl 2-(3-bromopropyl)-2-(3-methylbutyl)propanedioate

InChI

InChI=1S/C15H27BrO4/c1-5-19-13(17)15(9-7-11-16,10-8-12(3)4)14(18)20-6-2/h12H,5-11H2,1-4H3

InChI Key

BJPJLQOSZBBGMY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCBr)(CCC(C)C)C(=O)OCC

Origin of Product

United States

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